9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione
Description
This compound belongs to the acridinedione family, characterized by a central decahydroacridine core with fused cyclohexenone rings. The 3,4-dimethoxyphenyl group at position 9 and tetramethyl substituents at positions 3 and 6 distinguish it structurally. Its synthesis involves a solvent-free, microwave-assisted reaction of dimedone, ammonium acetate, and 3,4-dimethoxybenzaldehyde, yielding a crystalline product with an R factor of 0.059, indicating high crystallographic refinement quality . The central ring adopts a boat conformation, while outer rings exhibit sofa conformations, stabilized by weak C–H···O hydrogen bonds contributing to crystal packing .
Properties
Molecular Formula |
C25H31NO4 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C25H31NO4/c1-24(2)10-15-22(17(27)12-24)21(14-7-8-19(29-5)20(9-14)30-6)23-16(26-15)11-25(3,4)13-18(23)28/h7-9,21,26H,10-13H2,1-6H3 |
InChI Key |
XOMLEJRQARUTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with appropriate cyclic ketones under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency and scalability of the synthesis . Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Acridinedione Derivatives
Table 1: Substituent Effects on Physicochemical Properties
Table 2: Crystallographic and Conformational Analysis
Key Research Findings and Implications
Conformational Flexibility : The boat/sofa conformations are conserved across derivatives, but substituent bulkiness (e.g., dichlorophenyl) introduces distortions, affecting crystal packing .
Biological Relevance : Derivatives with halogen or nitro groups exhibit antimalarial and antitumor activity, whereas methoxy/hydroxy variants show promise as pH indicators .
Synthetic Efficiency : Microwave and solvent-free methods offer eco-friendly advantages over traditional routes, with comparable yields .
Contradictions and Limitations
- Crystallographic Data : While the target compound’s R factor (0.059) indicates high precision, some derivatives lack detailed structural data (e.g., 3-nitrophenyl), complicating direct comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
